molecular formula C22H20N2O4 B4571723 2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide

2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide

Cat. No.: B4571723
M. Wt: 376.4 g/mol
InChI Key: MUVDWXSLEAFGPB-YDZHTSKRSA-N
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Description

2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14230712 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide and its derivatives have been extensively studied for their synthesis, structural characterization, and potential applications in various fields of scientific research. These studies primarily focus on the synthesis methods, crystal structures, and potential biological activities of these compounds.

One notable study discusses the synthesis, crystal structures, and urease inhibition of an acetohydroxamate-coordinated oxovanadium(V) complex derived from a related benzohydrazone compound. This research highlights the potential of benzohydrazone ligands in coordinating with metal ions to inhibit urease activity, a property that could be valuable in medical research related to Helicobacter pylori infections (Qu et al., 2015).

Another study explores the antimicrobial activities of N'-[2,5-dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide and its derivatives. These compounds were found to exhibit significant antimicrobial properties, particularly against Escherichia coli, suggesting their potential as antimicrobial agents (Han, 2013).

Biological Activities

Research has also been conducted on the potential bioactive properties of Schiff base compounds derived from benzohydrazide derivatives. These studies have shown remarkable activities in areas such as antibacterial, antifungal, antioxidant, and cytotoxic activities, as well as interactions with DNA. Such properties make these compounds candidates for further investigation in drug development and as biological probes (Sirajuddin et al., 2013).

Antioxidant Activities

The antioxidant activities of compounds bearing the 3,4,5-trimethoxybenzyloxy group, a key feature in the structure of this compound, have been investigated. These studies suggest that modifications of the benzohydrazide structure could enhance their radical scavenging activities, pointing towards their potential use in combating oxidative stress-related diseases (Kareem et al., 2016).

Properties

IUPAC Name

2,5-dihydroxy-N-[(E)-[3-[(2-methylphenyl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-5-2-3-7-17(15)14-28-19-8-4-6-16(11-19)13-23-24-22(27)20-12-18(25)9-10-21(20)26/h2-13,25-26H,14H2,1H3,(H,24,27)/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVDWXSLEAFGPB-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide
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2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide
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2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide
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2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide
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2,5-dihydroxy-N'-{3-[(2-methylbenzyl)oxy]benzylidene}benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.